molecular formula C9H11FN2 B6154949 2-fluoro-5-(pyrrolidin-2-yl)pyridine CAS No. 1270575-64-8

2-fluoro-5-(pyrrolidin-2-yl)pyridine

Cat. No. B6154949
CAS RN: 1270575-64-8
M. Wt: 166.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoropyridine is a precursor of 2,3-disubstituted pyridines, which is made by the possibility of metallation at C-3, together with the ready nucleophilic displacement of the activated fluorine . It can also react with thiophene to get 2-thiophen-2-yl-pyridine .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-fluoro-5-(pyrrolidin-2-yl)pyridine, involves the use of methods such as the Umemoto reaction and Balts-Schiemann reaction . Substituted 2-fluoro-5-fluoroalkoxypyridines were prepared in good to high yields by diazotization of substituted 2-aminopyridines with NaNO2 in HF .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a pyridine ring . The presence of fluorine in the molecule contributes to its unique physical, chemical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound include its reaction with thiophene to produce 2-thiophen-2-yl-pyridine . It can also undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.12 . It is a solid at room temperature and should be stored in a sealed container in a dry place .

Scientific Research Applications

2-fluoro-5-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research. It has been used as a ligand for proteins, such as the muscarinic receptor, and as a model compound for the study of drug-receptor interactions. It has also been used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, this compound has been used in the study of the structure and function of enzymes, as well as in the study of the metabolism of drugs.

Mechanism of Action

2-fluoro-5-(pyrrolidin-2-yl)pyridine acts as a ligand for proteins, such as the muscarinic receptor. When bound to the receptor, this compound binds to the receptor's active site and modulates the activity of the receptor. This binding can either activate or inhibit the receptor, depending on the concentration of this compound and the type of receptor. In addition, this compound can form complexes with other compounds, such as amino acids and peptides, which can then interact with the receptor and modulate its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of enzymes, as well as the metabolism of drugs. In addition, it has been shown to modulate the activity of the muscarinic receptor, which is involved in the regulation of various physiological processes, such as the release of hormones.

Advantages and Limitations for Lab Experiments

2-fluoro-5-(pyrrolidin-2-yl)pyridine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it can be used to study the structure and function of proteins, as well as the metabolism of drugs. However, it has some limitations as well. For example, it is not very stable in solution, and it can be difficult to obtain a pure sample of this compound.

Future Directions

The future of 2-fluoro-5-(pyrrolidin-2-yl)pyridine is promising, as there are a number of potential applications for this compound. One potential application is in the development of new drugs, as this compound can be used to study the structure and function of proteins and the metabolism of drugs. In addition, this compound could be used to develop new ligands for proteins, which could be used to modulate the activity of receptors. Finally, this compound could be used to study the structure and function of enzymes, which could lead to the development of new drugs with improved efficacy.

Synthesis Methods

2-fluoro-5-(pyrrolidin-2-yl)pyridine can be synthesized through a variety of methods, including the reaction of pyrrolidine with 2-fluoropyridine, or the reaction of pyrrolidine with 2-fluoro-5-chloropyridine. The reaction of pyrrolidine with 2-fluoropyridine is a two-step process, in which the pyrrolidine is first reacted with a fluorinating agent such as N-fluoro-2-iodobenzene, followed by a reaction with 2-fluoropyridine. The reaction of pyrrolidine with 2-fluoro-5-chloropyridine is a one-step process, in which the pyrrolidine is reacted with the 2-fluoro-5-chloropyridine. In both cases, the product is a white solid that is soluble in water and has a melting point of around 100°C.

Safety and Hazards

2-fluoro-5-(pyrrolidin-2-yl)pyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-(pyrrolidin-2-yl)pyridine involves the reaction of 2-chloro-5-fluoropyridine with pyrrolidine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "pyrrolidine", "base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-fluoropyridine in a suitable solvent (e.g. DMF, DMSO) and add pyrrolidine and base.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1270575-64-8

Molecular Formula

C9H11FN2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.